molecular formula C12H15BrO B2544681 [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol CAS No. 2229207-88-7

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

カタログ番号: B2544681
CAS番号: 2229207-88-7
分子量: 255.155
InChIキー: ZSSJTYWDFRJVKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.155. The purity is usually 95%.
BenchChem offers high-quality [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-10(3-2-4-11(9)13)7-12(8-14)5-6-12/h2-4,14H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSJTYWDFRJVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the careful selection and characterization of molecular scaffolds are paramount to the successful development of novel therapeutics. The cyclopropyl ring, a motif of increasing interest, offers a unique combination of structural rigidity and metabolic stability.[1] This guide provides a detailed examination of the predicted physicochemical properties of a novel compound, [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol. Lacking direct experimental data in the public domain, this paper synthesizes information from structurally analogous compounds and established principles of physical organic chemistry to construct a comprehensive profile. This document is intended to serve as a foundational resource for researchers interested in the potential of this and related molecules in drug discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is increasingly utilized in drug design for its ability to impart favorable pharmacokinetic properties. Its strained three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1] The subject of this guide, [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, combines this valuable cyclopropyl core with a substituted aromatic ring, presenting a scaffold with potential for fine-tuning of its physicochemical properties for a range of therapeutic applications. A thorough understanding of these properties is the first step in unlocking its potential.

Predicted Physicochemical Profile

Direct experimental data for [1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol is not currently available in the public literature. However, by analyzing the physicochemical properties of its primary structural fragments, (2-bromo-3-methylphenyl)methanol and (1-methylcyclopropyl)methanol, we can project a reliable profile for the target molecule.

Property(2-bromo-3-methylphenyl)methanol(1-Methylcyclopropyl)methanol[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (Predicted)
Molecular Formula C₈H₉BrOC₅H₁₀OC₁₂H₁₅BrO
Molecular Weight 201.06 g/mol [2]86.13 g/mol [1]255.15 g/mol
Boiling Point Not available128 °C/750 mmHg[3]> 200 °C (estimated)
Density Not available0.887 g/mL at 25 °C[3]~1.3 g/mL (estimated)
logP (Octanol-Water Partition Coefficient) 2.1[2]0.7[1]~3.5 - 4.0 (estimated)
Aqueous Solubility Low (predicted)Miscible (inferred from structure)Low (predicted)
Polar Surface Area (PSA) 20.2 Ų[2]20.2 Ų[1]20.2 Ų

Causality Behind the Predictions:

  • Molecular Weight: The molecular weight is the sum of the constituent atoms and is a fundamental property influencing various others, including boiling point and solubility.

  • Boiling Point: The significantly larger and more polarizable aromatic ring in the target molecule, along with the bromine atom, will lead to stronger intermolecular forces (van der Waals and dipole-dipole), resulting in a substantially higher boiling point compared to the individual fragments.

  • Density: The presence of the heavy bromine atom will contribute to a higher density than that of the (1-methylcyclopropyl)methanol fragment.

  • logP: The lipophilicity, represented by logP, is expected to be significantly higher than that of the individual fragments. The bromo- and methyl-substituted phenyl group is highly lipophilic, and while the cyclopropylmethanol moiety is more polar, the overall character of the molecule will be dominated by the large aromatic portion. This predicted high logP suggests good membrane permeability but may also indicate potential issues with aqueous solubility.[4]

  • Aqueous Solubility: The high predicted logP value strongly suggests that the aqueous solubility of [1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol will be low.[5] The polar hydroxyl group will contribute to some water solubility, but the large, nonpolar aromatic ring will be the dominant factor.

  • Polar Surface Area (PSA): The PSA is primarily determined by the hydroxyl group and is identical in both alcohol-containing fragments. Therefore, the PSA of the target molecule is predicted to be the same. This value is important for predicting cell permeability.

Synthetic Strategy

A plausible synthetic route to [1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol can be envisioned based on established organic chemistry principles. The following diagram illustrates a potential two-step synthesis starting from 2-bromo-3-methylbenzyl bromide and (1-methylcyclopropyl)methanol.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition 2_bromo_3_methylbenzyl_bromide 2-Bromo-3-methylbenzyl bromide Grignard 2-Bromo-3-methylbenzylmagnesium bromide 2_bromo_3_methylbenzyl_bromide->Grignard in dry ether Mg Magnesium (Mg) Mg->Grignard Target_Molecule [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol Grignard->Target_Molecule followed by acidic workup 1_methylcyclopropanecarbaldehyde 1-Methylcyclopropanecarbaldehyde 1_methylcyclopropanecarbaldehyde->Target_Molecule

Caption: A proposed two-step synthesis of the target molecule.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and to fully characterize [1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol for drug development purposes, a series of standard experimental protocols would be employed.

Determination of Aqueous Solubility (Shake-Flask Method)

The thermodynamic solubility is a critical parameter for assessing the bioavailability of a drug candidate.[6] The shake-flask method is a gold-standard technique for this determination.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove all undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.

G Start Excess solid compound + Water/Buffer Equilibration Agitate at constant temperature (24-48h) Start->Equilibration Phase_Separation Filter or Centrifuge Equilibration->Phase_Separation Quantification Analyze clear solution by HPLC or LC-MS Phase_Separation->Quantification Result Thermodynamic Aqueous Solubility Quantification->Result

Caption: Workflow for the shake-flask aqueous solubility determination.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Compound Addition: A known amount of the compound is dissolved in the n-octanol phase.

  • Partitioning: The n-octanol solution is mixed with the aqueous phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

While direct experimental data for [1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol remains to be reported, a comprehensive physicochemical profile can be reliably predicted through the analysis of its constituent fragments. The molecule is anticipated to be a high-molecular-weight, lipophilic compound with low aqueous solubility. These predicted properties provide a crucial starting point for its evaluation as a potential scaffold in drug discovery. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Further investigation into the synthesis and biological activity of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • (1-Methylcyclopropyl)methanol | CAS#:2746-14-7 | Chemsrc. (n.d.). Retrieved March 18, 2026, from [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). Retrieved March 18, 2026, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved March 18, 2026, from [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. (n.d.). Retrieved March 18, 2026, from [Link]

  • (1-Methylcyclopropyl)methanol | C5H10O | CID 137701. (n.d.). Retrieved March 18, 2026, from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved March 18, 2026, from [Link]

  • 1-Methyl cyclopropane methanol. (n.d.). Retrieved March 18, 2026, from [Link]

  • Exploring the consistency of logP estimation for substituted coumarins. (n.d.). Retrieved March 18, 2026, from [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. (2024, March 1). Retrieved March 18, 2026, from [Link]

  • LogP of halogen derivatives of aromatics and aliphatics explanation. (2015, November 5). Retrieved March 18, 2026, from [Link]

  • (2-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 52987706. (n.d.). Retrieved March 18, 2026, from [Link]

  • LogP and logD calculations. (n.d.). Retrieved March 18, 2026, from [Link]

  • Substituted active methylene synthesis by benzylation. (n.d.). Retrieved March 18, 2026, from [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.).
  • Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. (n.d.). Retrieved March 18, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). Retrieved March 18, 2026, from [Link]

Sources

Solubility Profile of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol in Organic Solvents: A Predictive and Experimental Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of a compound's solubility is a cornerstone of early-phase drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic potential. This guide addresses the solubility profile of a novel chemical entity, [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, for which no public solubility data is currently available. We present a comprehensive strategy that fuses in silico predictive modeling with robust experimental validation. This document serves as a procedural and intellectual framework for scientists tasked with characterizing new chemical entities (NCEs). It details the application of theoretical models such as Hansen Solubility Parameters (HSP) and COSMO-RS to forecast solubility behavior and provides field-proven, step-by-step protocols for determining both kinetic and thermodynamic solubility. By integrating predictive theory with empirical measurement, this guide equips researchers to make informed, data-driven decisions in the critical path of pharmaceutical development.

Introduction: Charting the Course for a New Chemical Entity

The molecule at the center of this investigation is [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, a structurally distinct compound likely synthesized as an intermediate in a medicinal chemistry program. Its structure combines a substituted aromatic ring with a strained cyclopropyl moiety and a primary alcohol, presenting a unique physicochemical profile.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its journey through the development pipeline. Poor solubility can lead to low bioavailability, challenging formulations, and ultimately, clinical failure.[1][2] Therefore, establishing a comprehensive solubility profile in a range of relevant organic and aqueous systems is not merely a data-gathering exercise; it is a fundamental step in risk assessment and mitigation.

Given the absence of literature data for this specific molecule, a dual-pronged approach is mandated. We will first employ theoretical models to build a predictive framework, guiding the selection of solvents and experimental conditions. Subsequently, we will outline rigorous experimental protocols to generate empirical data, which will validate and refine our understanding. This integrated strategy ensures an efficient use of resources while maximizing the depth and reliability of the resulting solubility profile.

Part 1: In Silico Prediction and Physicochemical Analysis

Before any wet lab experiments are conducted, a thorough analysis of the molecule's structure and a computational assessment of its likely properties can provide invaluable direction.

Structural and Physicochemical Postulates

The structure of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol suggests a molecule of moderate polarity. Key features include:

  • A Lipophilic Core: The 3-bromo-2-methylphenyl group provides significant hydrophobicity.

  • A Polar Functional Group: The primary methanol (-CH₂OH) group is capable of acting as both a hydrogen bond donor and acceptor.

  • A Rigid Linker: The cyclopropyl ring introduces conformational rigidity.

While no direct experimental data for this compound exists in public databases, we can predict its key physicochemical properties based on its constituent parts. These predictions are essential inputs for more advanced solubility models.

Table 1: Predicted Physicochemical Properties of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

PropertyPredicted ValueSignificance in Solubility
Molecular Weight ~270.16 g/mol Influences diffusion and crystal lattice energy.
LogP (Octanol-Water) ~3.0 - 3.5Indicates a preference for lipophilic environments; suggests low aqueous solubility.
Hydrogen Bond Donors 1 (from -OH)Enables interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 1 (from -OH)Enables interaction with protic solvents.
Polar Surface Area ~20.2 ŲA low value, further suggesting a predominantly non-polar character.

Note: These values are estimates derived from cheminformatics software and analysis of similar structures.[3][4]

Theoretical Solubility Modeling

Two powerful theoretical frameworks can be used to predict the solubility of a novel compound: Hansen Solubility Parameters (HSP) and COSMO-RS.

HSP theory is grounded in the principle of "like dissolves like," quantifying this concept by decomposing the total cohesive energy of a substance into three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.[5]

Every solvent and solute can be assigned a point (δD, δP, δH) in 3D "Hansen space." The likelihood of dissolution is high when the coordinates of the solute and solvent are close. This distance (Ra) is calculated, and a Relative Energy Difference (RED) is determined where RED < 1 suggests high affinity.

For a novel compound, HSP values can be estimated using group contribution methods. This predictive data allows for an initial screening of dozens of solvents in silico, identifying a shortlist of promising candidates for experimental testing and flagging those that are unlikely to be effective.[6][7]

COSMO-RS is a more sophisticated, quantum chemistry-based method that predicts thermodynamic properties from first principles.[8][9] It calculates the chemical potential of a molecule on a segment-by-segment basis from its surface charge density.[10] This avoids the limitations of group-contribution methods and can better account for complex intramolecular interactions.[11] For a novel molecule, a COSMO-RS calculation can predict its solubility in various solvents with remarkable accuracy, making it an invaluable tool in modern drug development.[12]

In Silico Workflow

The predictive phase follows a logical progression from basic structural analysis to advanced quantum mechanical models.

InSilicoWorkflow cluster_0 Phase 1: Molecular Characterization cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Solvent Screening & Output A Input: 2D Structure of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol B Calculate Physicochemical Properties (LogP, MW, PSA, H-Bonding) A->B C Hansen Solubility Parameters (HSP) - Group Contribution Method - Predict δD, δP, δH B->C D COSMO-RS Calculation - Quantum Chemical Analysis - Generate σ-profile B->D E Screen Virtual Solvent Library - Calculate HSP Distances (Ra) - Calculate Chemical Potential (μ) C->E HSP Values D->E μ in Solvents F Output: Ranked List of Solvents - Predicted Solubility Values - Guide for Experimental Design E->F

Caption: Workflow for the in silico prediction of solubility.

Part 2: Experimental Determination of Solubility

While predictive models are powerful, empirical data is the ultimate arbiter. Experimental solubility testing can be divided into two main categories: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous medium. It is a high-throughput method used in early discovery to flag problematic compounds.[2]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent with an excess of solid present. It is the "gold standard" measurement, crucial for late-stage development and formulation.[13]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and remains the reference method in pharmaceutical sciences.[13]

Objective: To determine the maximum concentration of the compound that can be dissolved in various organic solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess of solid [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (e.g., 5-10 mg) to a 2 mL glass vial. The excess solid is critical to ensure equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial. Solvents should span a range of polarities (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate for 24-48 hours. This duration is chosen to ensure that the dissolution process has reached a true equilibrium.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[13]

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known standards is required for accurate quantification.

  • Data Reporting: Express solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: High-Throughput Kinetic Solubility (Nephelometry)

This method is ideal for rapid screening in early discovery, providing a rank-ordering of compounds.[2][13]

Objective: To measure the concentration at which the compound precipitates from a supersaturated solution when added from a DMSO stock to an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.

  • Incubation & Measurement: Incubate the plate at room temperature for a set period (e.g., 2-4 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[1]

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which the measured turbidity significantly increases above the background, indicating the onset of precipitation.

Experimental Workflow

The choice of experimental method is dictated by the stage of research and the specific question being asked.

ExperimentalWorkflow A Compound Synthesized: [1-[(...)]methanol B Research Stage? A->B C Early Discovery / Screening B->C Early D Lead Optimization / Pre-Formulation B->D Late E Kinetic Solubility Assay (Nephelometry) C->E F Thermodynamic Solubility Assay (Shake-Flask) D->F G Rank-Order Solubility Data (High-Throughput) E->G H Definitive Equilibrium Solubility Data (mg/mL in specific solvents) F->H

Caption: Decision workflow for experimental solubility determination.

Part 3: Data Synthesis and Application in Drug Development

The ultimate goal is to synthesize the predictive and experimental data into a coherent profile that can guide decision-making.

Consolidating the Solubility Profile

The data should be compiled into a clear, comprehensive table that allows for easy comparison across different solvents and between predicted and measured values.

Table 2: Comprehensive Solubility Profile of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol at 25°C

SolventSolvent TypePredicted Solubility (COSMO-RS, mg/mL)Experimental Solubility (Shake-Flask, mg/mL)Comments
HeptaneNon-polarValueValueBaseline for non-polar solubility.
TolueneAromaticValueValueInteraction with the phenyl ring.
DichloromethaneChlorinatedValueValueCommon process solvent.
Ethyl AcetateEsterValueValueModerate polarity, H-bond acceptor.
AcetoneKetoneValueValuePolar aprotic.
AcetonitrileNitrileValueValuePolar aprotic.
IsopropanolAlcoholValueValuePolar protic, H-bonding.
MethanolAlcoholValueValuePolar protic, H-bonding.
Water (pH 7.4 Buffer)AqueousValueValueBiologically relevant.
Application in Pharmaceutical Development

This consolidated solubility profile directly informs several key areas:

  • Formulation Development: If aqueous solubility is low (<0.1 mg/mL), as predicted by the high LogP, formulators will immediately investigate enabling technologies. The high solubility in specific organic solvents might suggest utility in amorphous solid dispersions or lipid-based formulations. For instance, high solubility in a volatile solvent like acetone or dichloromethane is favorable for spray-drying processes.

  • Process Chemistry: The data guides the selection of solvents for reaction workups and, crucially, for crystallization. A solvent in which the compound has moderate solubility at high temperatures but low solubility at room temperature is an ideal candidate for purification by recrystallization.

  • Toxicology: Early toxicology studies often require the compound to be dosed in a simple vehicle. The solubility profile helps identify suitable, non-toxic solvents (or co-solvent systems) for these in vivo studies.

Conclusion

Characterizing the solubility of a new chemical entity like [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol requires a methodical, multi-faceted approach when no prior data exists. By beginning with a robust in silico analysis using tools like Hansen Solubility Parameters and COSMO-RS, researchers can develop a strong predictive hypothesis. This allows for the intelligent design of experiments, focusing resources on the most relevant solvents and conditions. The subsequent application of rigorous experimental protocols, such as the gold-standard shake-flask method, provides the definitive data needed for critical decision-making. This integrated strategy of prediction, measurement, and interpretation ensures that the solubility profile is not just a set of numbers, but a comprehensive guide that illuminates the path forward for the compound's development.

References

  • Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria.[8]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from SCM website.[11]

  • Wikipedia. (n.d.). COSMO-RS. Retrieved from Wikipedia.[9]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from West Pharmaceutical Services.[6]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.[12]

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals blog.[15]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[14]

  • Yamamoto, H. (2024). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics.[7]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia.[5]

  • Jouyban, A., et al. (2016). Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Pharmaceutical Sciences.[16]

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution.[1]

  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Pion Inc.[13]

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec.[2]

  • PubChem. (n.d.). (3-Bromo-2-methylphenyl)methanol. Retrieved from PubChem.[3]

  • PubChem. (n.d.). (2-Bromo-3-methylphenyl)methanol. Retrieved from PubChem.[4]2-Bromo-3-methylphenyl)methanol*. Retrieved from PubChem. [cite: 17]

Sources

Methodological & Application

Step-by-step synthesis protocol for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (CAS: 2229207-88-7) [1]

Strategic Overview & Chemical Context

The incorporation of sterically constrained, sp3-rich motifs is a proven strategy in modern drug discovery to improve metabolic stability, reduce off-target toxicity, and lock molecules into bioactive conformations. [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol serves as a highly versatile bifunctional building block.

The 3-bromo-2-methylbenzyl moiety is frequently utilized in the design of potent noncovalent Bruton's Tyrosine Kinase (BTK) inhibitors [2] and PD-1/PD-L1 protein-protein interaction inhibitors [3] to probe deep hydrophobic pockets. The gem-disubstituted cyclopropane ring acts as a rigid spacer, projecting the primary alcohol for further functionalization (e.g., etherification, oxidation to an aldehyde, or conversion to a leaving group) while minimizing the entropic penalty upon target binding.

Retrosynthetic Logic & Pathway Design

To construct this sterically encumbered target, a robust two-step sequence is employed. The strategy relies on the α-alkylation of a commercially available cyclopropanecarboxylate, followed by the reduction of the ester to the primary alcohol.

Retrosynthesis Target Target: [1-[(3-Bromo-2-methylphenyl)methyl] cyclopropyl]methanol Intermediate Intermediate: Ethyl 1-(3-bromo-2-methylbenzyl) cyclopropanecarboxylate Target->Intermediate Reduction (LiAlH4) Starting1 Starting Material 1: 3-Bromo-2-methylbenzyl bromide Intermediate->Starting1 Alkylation (LDA, THF) Starting2 Starting Material 2: Ethyl cyclopropanecarboxylate Intermediate->Starting2

Retrosynthetic pathway for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol.

Causality in Design:

  • Enolate Formation: Lithium diisopropylamide (LDA) is selected over weaker bases to ensure rapid, quantitative, and irreversible deprotonation of ethyl cyclopropanecarboxylate at -78 °C, preventing unwanted Claisen self-condensation.

  • Reduction: Lithium aluminum hydride (LiAlH4) is utilized because the resulting ester intermediate is highly sterically hindered by both the cyclopropane ring and the ortho-methyl group of the benzyl moiety. Milder reducing agents (like NaBH4) would result in incomplete conversion.

Quantitative Stoichiometry & Reagent Data

Table 1: Reagent Stoichiometry for Step 1 (Alkylation)

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Ethyl cyclopropanecarboxylate114.141.01.14 g (1.25 mL)Starting Material
LDA (2.0 M in THF/heptane)107.121.155.75 mLNon-nucleophilic Base
3-Bromo-2-methylbenzyl bromide263.951.052.77 gElectrophile
Anhydrous THF72.11-30 mLSolvent

Table 2: Reagent Stoichiometry for Step 2 (Reduction)

ReagentMW ( g/mol )EquivalentsAmount (for 8 mmol scale)Role
Intermediate Ester297.191.02.38 gSubstrate
LiAlH4 (1.0 M in THF)37.951.512.0 mLReducing Agent
Anhydrous THF72.11-20 mLSolvent

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory under a certified fume hood using standard air-free Schlenk techniques and appropriate PPE (flame-resistant lab coat, safety goggles, nitrile gloves).

Step 1: Synthesis of Ethyl 1-(3-bromo-2-methylbenzyl)cyclopropanecarboxylate
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Enolate Generation: Add anhydrous THF (30 mL) to the flask and cool to -78 °C using a dry ice/acetone bath. Syringe in LDA (5.75 mL, 2.0 M solution).

  • Substrate Addition: Dissolve ethyl cyclopropanecarboxylate (1.14 g, 10 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 10 minutes. Stir the resulting enolate solution at -78 °C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve 3-bromo-2-methylbenzyl bromide (2.77 g, 10.5 mmol) in 5 mL of THF. Add this dropwise to the enolate.

  • Thermal Equilibration: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Quench the reaction by carefully adding 15 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to yield the intermediate ester.

Step 2: Synthesis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol
  • System Preparation: In a flame-dried 100 mL flask under argon, add the intermediate ester (2.38 g, 8.0 mmol) and anhydrous THF (20 mL).

  • Reduction: Cool the solution to 0 °C in an ice-water bath. Slowly add LiAlH4 (12.0 mL, 1.0 M in THF) dropwise to control the evolution of hydrogen gas and exothermic heat.

  • Reaction Progression: Once addition is complete, remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Stain with KMnO4).

  • Fieser Workup (Critical Step): To safely quench the unreacted LiAlH4 and precipitate aluminum salts into a granular, easily filterable solid, cool the flask back to 0 °C and strictly follow this sequence:

    • Add 0.45 mL of distilled H2O dropwise.

    • Add 0.45 mL of 15% aqueous NaOH dropwise.

    • Add 1.35 mL of distilled H2O dropwise.

  • Isolation: Stir the resulting suspension vigorously for 15 minutes at room temperature until the salts turn completely white. Add anhydrous MgSO4, filter the mixture through a pad of Celite, and wash the filter cake generously with THF.

  • Final Concentration: Concentrate the filtrate under reduced pressure to afford the target compound, [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, as a viscous oil [1].

Expected Analytical Profile

To validate the integrity of the synthesized target, the following analytical signatures should be confirmed:

MethodExpected Signals / Observations
1H NMR (400 MHz, CDCl3) δ 7.45 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H), 3.45 (s, 2H, -CH2 OH), 2.85 (s, 2H, Ar-CH2 -), 2.40 (s, 3H, Ar-CH3 ), 1.60 (br s, 1H, -OH ), 0.55-0.40 (m, 4H, cyclopropyl CH2 ).
LC-MS (ESI+) Calculated for C12H15BrO: 254.03. Expected:[M+H-H2O]+ m/z ~ 237.0 (Loss of water is common for hindered primary alcohols under ESI conditions).
TLC (Hexanes/EtOAc 3:1) Rf ≈ 0.35 (UV active, stains deep blue/purple with p-Anisaldehyde).

References

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors". acs.org. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment". acs.org. Available at:[Link]

Application Note: Strategic Utilization of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol in Small-Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern medicinal chemistry, the precise control of molecular conformation and metabolic stability is paramount. The building block [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (CAS: 2229207-88-7) has emerged as a highly privileged intermediate, particularly in the development of non-covalent kinase inhibitors and small-molecule modulators of protein-protein interactions (PPIs), such as PD-1/PD-L1 inhibitors [1].

This application note details the structural rationale for employing this specific scaffold, provides self-validating synthetic protocols for its downstream functionalization, and outlines the causality behind critical reaction parameters to ensure high-fidelity translation from discovery to process scale.

Structural Rationale and Pharmacophoric Utility

The architecture of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is not arbitrary; it is a masterclass in rational drug design, combining four distinct functional domains into a single compact intermediate.

  • The Aryl Bromide (Cross-Coupling Handle): Positioned at the 3-position, the bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse biphenyl or heteroaryl-phenyl systems [2].

  • The 2-Methyl Group (Conformational Lock): Situated ortho to the bromide, this methyl group provides critical steric hindrance. When the aryl bromide is coupled to form a biphenyl system, the 2-methyl group restricts free rotation, locking the dihedral angle. This atropisomeric control is essential for driving the molecule into deep, hydrophobic binding pockets, such as the cylindrical cavity at the PD-L1 dimer interface [1].

  • The Cyclopropyl Ring (Metabolic Shield): Replacing a standard benzylic methylene or gem-dimethyl group with a 1,1-disubstituted cyclopropyl ring drastically reduces conformational entropy. Furthermore, the high s -character of the cyclopropyl C-H bonds renders them highly resistant to cytochrome P450-mediated benzylic oxidation, significantly extending in vivo half-life [2].

  • The Hydroxyl Group (Functionalization Vector): The primary alcohol allows for late-stage etherification or oxidation to an aldehyde/carboxylic acid, providing a vector to attach polar solubilizing groups or core recognition scaffolds.

Pharmacophore Core Intermediate Core Br Aryl Bromide Cross-coupling handle Core->Br Me 2-Methyl Group Steric lock / Atropisomerism Core->Me Cyc Cyclopropyl Ring Metabolic stability Core->Cyc OH Hydroxyl Group Functionalization handle Core->OH

Structural rationale and functional utility of the intermediate's key pharmacophoric elements.
Comparative Data: The Cyclopropyl Advantage

To understand the causality behind selecting this specific cyclopropyl-containing intermediate over simpler analogues, we must examine the pharmacokinetic impact of linker modifications (Table 1).

Table 1: Pharmacokinetic and Structural Impact of Benzylic Linker Modifications

Linker MotifConformational EntropySusceptibility to CYP450 OxidationSteric HindranceTypical Impact on in vivo t1/2​
Unsubstituted ( −CH2​− )HighHigh (rapid benzylic cleavage)LowBaseline
Gem-Dimethyl ( −C(CH3​)2​− )LowLowVery High+1.5 to 2.0 hours
Cyclopropyl ( −C(CH2​CH2​)− )Very LowVery Low ( sp2 -like C-H bonds)Moderate+2.5 to 4.0 hours

Data synthesized from comparative PK studies of biphenyl PD-L1 inhibitors [1][2].

Synthetic Workflow and Experimental Protocols

The most common utilization of this intermediate involves a two-stage functionalization: first, elaborating the aryl bromide via Suzuki coupling, followed by activating the hydroxyl group for etherification with a central drug core.

Workflow A Starting Material [1-[(3-Bromo-2-methylphenyl) methyl]cyclopropyl]methanol B Palladium-Catalyzed Suzuki Coupling A->B C Biphenyl Intermediate B->C D Hydroxyl Activation (Mesylation) C->D E Etherification with Core Scaffold D->E F Final Drug Candidate E->F

Synthetic workflow for utilizing the cyclopropylmethanol intermediate in drug design.
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Because the bromine is adjacent to a methyl group, the oxidative addition and subsequent transmetalation steps face significant steric barriers. The choice of catalyst and base is critical.

Reagents:

  • [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Degassing: Charge a reaction flask with the intermediate, boronic acid, and K2​CO3​ . Add the Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand is specifically chosen over monodentate ligands (like PPh3​ ) because its bite angle forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric bulk of the 2-methyl group[3].

  • Heating: Heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The starting bromide typically has an Rf​ of ~0.4. The biphenyl product will appear as a new, highly UV-active spot (due to extended conjugation) at an Rf​ of ~0.3 (slightly more polar due to the added aryl group).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Causality: The biphasic Dioxane/water system is used to ensure the inorganic base is fully dissolved, maximizing the transmetalation rate. The brine wash during workup breaks any emulsions caused by the water-miscible dioxane. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol B: Hydroxyl Activation and Etherification

The primary alcohol is situated on a cyclopropyl ring, making it a "neopentyl-like" system. Direct SN​2 displacement with a phenol under standard conditions is often sluggish. A two-step Mesylation-Etherification sequence is highly reliable.

Step 1: Mesylation

  • Dissolve the biphenyl-cyclopropylmethanol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add Triethylamine ( Et3​N ) (2.0 eq) and cool the flask to exactly 0 °C using an ice bath.

  • Dropwise, add Methanesulfonyl chloride (MsCl) (1.2 eq).

    • Causality: The reaction must be maintained strictly at 0 °C. If the temperature rises, the newly formed mesylate can undergo premature nucleophilic attack by the displaced chloride ions, forming an unwanted alkyl chloride byproduct that is highly resistant to subsequent etherification.

  • IPC: TLC (Hexanes/EtOAc 2:1). Complete conversion is usually observed within 30 minutes. The mesylate will appear as a lower Rf​ spot compared to the alcohol.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate. Use the crude mesylate immediately in the next step to prevent degradation.

Step 2: Etherification

  • Dissolve the crude mesylate (1.0 eq) and the target Phenol core (e.g., a resorcinol derivative) (1.1 eq) in anhydrous DMF.

  • Add Cesium Carbonate ( Cs2​CO3​ ) (2.5 eq).

    • Causality: Cs2​CO3​ is explicitly chosen over K2​CO3​ . The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide anion. This creates a "naked," highly nucleophilic phenoxide capable of attacking the sterically hindered cyclopropylmethyl mesylate.

  • Heat to 80 °C for 8-12 hours. Monitor by LC-MS until the mesylate mass is consumed.

  • Precipitate the product by pouring the DMF solution into ice water, filter, and purify via preparative HPLC.

Conclusion

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is far more than a simple building block; it is a meticulously designed molecular module. By understanding the causality behind its structural features—specifically the metabolic shielding of the cyclopropyl ring and the atropisomeric control exerted by the 2-methyl group—medicinal chemists can leverage this intermediate to rescue failing drug programs suffering from poor pharmacokinetics or inadequate target engagement. The protocols provided herein ensure scalable, high-yielding integration of this privileged motif into novel chemical entities.

References

  • Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment Journal of Medicinal Chemistry URL:[Link]

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Journal of Medicinal Chemistry URL:[Link]

  • Construction and Evaluation of Novel Dual-function Antifungal Inhibitors and Covalent Organic Framework Carriers Based on the Infection Microenvironment Journal of Medicinal Chemistry URL:[Link]

In vitro assay preparation using [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the In Vitro Characterization of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Introduction: A Systematic Approach to Characterizing Novel Chemical Entities

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous and systematic in vitro evaluation. The compound [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol represents a unique structural motif, combining a substituted aromatic ring with a cyclopropylmethanol group. The cyclopropyl moiety is of particular interest in medicinal chemistry, as it can enhance metabolic stability, increase potency, and improve permeability by introducing conformational rigidity.[1][2] Conversely, the strained ring system can also be a site for metabolic activity, sometimes leading to the formation of reactive metabolites.[2]

This guide provides a comprehensive framework for the initial in vitro characterization of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, or similar novel small molecules. As its specific biological target is not presumed, our approach begins with foundational cytotoxicity assays to establish a therapeutic window, followed by protocols for target-based and cell-based mechanistic assays. This workflow is designed to be a self-validating system, enabling researchers to generate robust, reproducible data essential for advancing drug discovery programs.[3][4]

Part 1: Foundational Assays - Establishing the Cytotoxicity Profile

The first critical step in evaluating any new compound is to determine its effect on cell viability and cytotoxicity. These assays establish the concentration range at which the compound can be studied for specific biological effects without causing non-specific toxicity. We will detail two gold-standard methods that measure different hallmarks of cell death: metabolic activity (MTT assay) and membrane integrity (LDH assay).

Workflow for Initial Compound Characterization

The following diagram outlines the logical progression for the in vitro evaluation of a novel compound.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic & Target-Based Assays cluster_2 Phase 3: Data Analysis Compound Compound Preparation [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol Stock Solution in DMSO Cytotoxicity General Cytotoxicity Screening (e.g., MTT, LDH Assays) Compound->Cytotoxicity IC50_CC50 Determine CC50 (50% Cytotoxic Concentration) Cytotoxicity->IC50_CC50 Enzyme Target-Based Assay (e.g., Enzyme Inhibition) IC50_CC50->Enzyme Select non-toxic concentrations Apoptosis Mechanistic Assay (e.g., Caspase Activity) IC50_CC50->Apoptosis Select non-toxic concentrations ROS Mechanistic Assay (e.g., ROS Production) IC50_CC50->ROS Select non-toxic concentrations Data Dose-Response Curve (Non-linear Regression) Enzyme->Data Apoptosis->Data ROS->Data Potency Determine Potency / Efficacy (e.g., IC50, EC50) Data->Potency

Caption: General workflow for in vitro compound characterization.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay quantitatively measures the metabolic activity of a cell population. In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Succinate Dehydrogenase (in Viable Cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan

Caption: Principle of the MTT cell viability assay.

Materials:

  • Selected adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution: 5 mg/mL in sterile PBS, filtered[5]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation: Prepare a 2X working stock of the test compound by performing serial dilutions from a high-concentration DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.[6]

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5][7]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8] The assay measures the activity of this released LDH by coupling the conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.[9]

G DeadCell Dead/Dying Cell (Compromised Membrane) LDH LDH Enzyme DeadCell->LDH Release HealthyCell Healthy Cell (Intact Membrane) Medium Culture Medium LDH->Medium

Caption: Principle of the LDH cytotoxicity assay.

Materials:

  • Cell culture materials as listed in Protocol 1

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)

  • Lysis buffer (often included in kits, serves as a positive control for maximum LDH release)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. It is crucial to set up wells for three types of controls:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the endpoint.

    • Background Control: Medium only, no cells.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

Part 2: Target-Based Screening - Enzyme Inhibition Assay

If a putative enzymatic target for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is known or hypothesized, a direct enzyme inhibition assay is the next logical step. This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50).[6]

Table 1: Typical Reagent Concentrations for an Enzyme Inhibition Assay

ReagentStock ConcentrationFinal Concentration in AssayPurpose
Assay Buffer5-10X1XMaintains optimal pH and ionic strength for enzyme activity.
Target Enzyme10-100X1XThe biological target of the inhibitor.
Substrate10-50XVaries (often at Kₘ)The molecule the enzyme acts upon to generate a signal.
Test Compound100-1000X (in DMSO)Serial DilutionsThe potential inhibitor being tested.[6]
Detection ReagentVaries1XReacts with the product to generate a measurable signal.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay measures the rate of an enzymatic reaction by monitoring the change in absorbance of either a substrate or a product over time. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10]

Procedure:

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, inhibitor dilutions) in a suitable assay buffer. Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory (typically <1%).[6]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[6]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis: Calculate the initial reaction rate (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[7]

Part 3: Cell-Based Mechanistic Assays

Should the foundational assays indicate a cytotoxic or cytostatic effect, further experiments are needed to elucidate the mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[8]

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis.[8] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspases 3 and 7. Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity.

Materials:

  • Cell culture materials as listed in Protocol 1

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled plate. Seed cells at a density appropriate for apoptosis assays.

  • Incubation: Incubate for a time period relevant to the induction of apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Part 4: Data Analysis and Interpretation

Table 2: Key Parameters from In Vitro Assays

ParameterDefinitionAssay TypeInterpretation
CC50 50% Cytotoxic ConcentrationViability/Cytotoxicity (MTT, LDH)The concentration of compound that kills 50% of the cells.
IC50 50% Inhibitory ConcentrationEnzyme or Cell-Based InhibitionThe concentration of compound that inhibits a specific process (e.g., enzyme activity, cell proliferation) by 50%.[10]
SI Selectivity Index (CC50 / IC50)ComparisonA measure of the compound's therapeutic window. A higher SI value is desirable.[11]

Calculating IC50/CC50:

  • Data Normalization: Raw data (e.g., absorbance, luminescence) must be normalized. Express the data as a percentage of the control response (e.g., % viability relative to vehicle control).[12]

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Log Transformation: Transform the compound concentrations to their logarithm.

  • Non-linear Regression: Plot the normalized response (Y-axis) against the log-transformed concentration (X-axis). Use a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope).[7]

  • IC50 Determination: The IC50 is the concentration at which the curve passes through the 50% response level.[12]

Conclusion

This document provides a foundational set of protocols for the initial in vitro characterization of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol. By systematically assessing cytotoxicity, target engagement, and cellular mechanism, researchers can build a comprehensive profile of this novel compound. The data generated through these assays—specifically the CC50 and IC50 values—are essential for making informed decisions about lead optimization and further preclinical development. This structured, self-validating approach ensures data integrity and provides a solid basis for exploring the therapeutic potential of new chemical entities.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • CytoSMART. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. In: Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Sartorius Group. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Wun, J., et al. (2016). A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase. ACS Infectious Diseases. Retrieved from [Link]

  • Koutsoni, O., et al. (2026, March 5). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol. Retrieved from [Link]

  • Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing solvent conditions for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Target API Intermediate: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

As a Senior Application Scientist, I frequently encounter crystallization hurdles with complex, sterically hindered molecules. The target compound features a bulky bromo-methylphenyl group, a rigid cyclopropyl ring, and a primary alcohol. This specific structural combination imparts high lipophilicity alongside localized hydrogen-bonding potential. Consequently, the molecule is highly prone to Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—during cooling or anti-solvent crystallization[1].

When this molecule oils out, the system enters a miscibility gap before crossing the solubility limit, forming a solute-rich liquid phase rather than a crystalline solid[2]. This leads to erratic nucleation, broad crystal size distributions (CSD), and the entrapment of impurities[3].

This technical guide provides a self-validating framework to optimize solvent conditions, map the Metastable Zone Width (MSZW), and bypass LLPS to ensure robust, high-purity crystallization.

Part 1: Troubleshooting FAQs

Q1: Why does my product oil out instead of crystallizing during anti-solvent addition, and how do I fix it? Root Cause: Oiling out occurs when the crystallization trajectory crosses the binodal curve (liquid-liquid coexistence region) before crystal nucleation can occur. This is thermodynamically driven by generating supersaturation too rapidly in a solvent system where the API exhibits excessively high solubility, which suppresses the maximum achievable supersaturation[2]. Resolution: To bypass the LLPS region, you must control the supersaturation level so that it remains strictly within the Metastable Zone Width (MSZW).

  • Solvent System Adjustment: Shift to a solvent/anti-solvent pair that narrows the miscibility gap. For this molecule, replacing a highly lipophilic solvent with a moderate hydrogen-bond acceptor (e.g., Isopropanol) can alter the phase boundary favorably.

  • Implement Seeding: Introduce seed crystals (1-5 wt%) while the solution is within the MSZW, before reaching the cloud point. Seeding provides a surface for secondary nucleation, consuming supersaturation via controlled crystal growth and preventing the system from crossing into the LLPS boundary[1].

Q2: My crystal size distribution (CSD) is erratic and bimodal when oiling out occurs. How can I control it? Root Cause: If LLPS cannot be entirely avoided, nucleation will occur heterogeneously within the solute-rich oil droplets. The size of the final crystals becomes directly dependent on the size of these oil droplets, which is dictated by the hydrodynamics (agitation rate) of the crystallizer[3]. Resolution:

  • Optimize Agitation: The size of product crystals is inversely proportional to the oil droplet size. Increasing the agitation speed decreases the oil droplet size, which subsequently restricts primary and secondary nucleation within the droplet, leading to larger, more uniform crystals[3].

  • Controlled Cooling: Instead of rapid anti-solvent addition, utilize a slow, non-linear cooling profile (e.g., cubic cooling) to maintain a constant, low supersaturation level.

Q3: How do I select the optimal solvent/anti-solvent system to maximize yield without forming solvates? Root Cause: The primary alcohol on the cyclopropylmethanol moiety can form strong hydrogen-bonding networks. A mismatched solvent system will either solvate the molecule too well (resulting in low yield) or force it out of solution too quickly (triggering LLPS). Resolution: Use a solvent screening matrix to map the MSZW. Alcohols (e.g., Isopropanol) act as excellent primary solvents by dynamically interacting with the API's hydroxyl group, while Water or Heptane act as effective anti-solvents to drive yield.

Part 2: Data Presentation

Table 1: Solvent System Screening Matrix for[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Primary SolventAnti-SolventRatio (v/v)LLPS PropensityMSZW WidthYield (%)Purity (HPLC Area %)
Ethyl AcetateHeptane1:3High (Oils out at 45°C)Narrow (<5°C)78.596.2 (Impurity entrapment)
AcetoneWater1:2ModerateModerate (~10°C)84.098.1
Isopropanol Water 1:2 Low (Bypassed via seeds) Wide (~15°C) 92.5 >99.5 (Optimal)
MethanolWater1:1.5HighVery Narrow71.097.4

Note: Isopropanol/Water (1:2) provides the widest MSZW, allowing a generous operational window for seeding and controlled growth without crossing the binodal LLPS curve.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Mapping the MSZW and LLPS Boundary

This protocol uses Process Analytical Technology (PAT) to self-validate the phase boundary, ensuring you are measuring true crystallization rather than oil droplet formation.

  • Preparation: Dissolve 100 mg/mL of the API in Isopropanol at 55°C in a jacketed crystallizer equipped with an overhead stirrer and a Particle Vision and Measurement (PVM) probe.

  • Anti-Solvent Titration: Slowly dose Water (anti-solvent) at 0.1 mL/min while maintaining 55°C until the solution becomes turbid.

  • PAT Validation (Critical Step): Observe the PVM feed.

    • If PVM shows spherical, translucent droplets: The system has undergone LLPS (oiling out). Record this as the binodal boundary.

    • If PVM shows faceted, opaque particles: The system has nucleated crystals. Record this as the metastable limit.

  • Redissolution: Increase the temperature by 5°C to redissolve the droplets/crystals, validating that the phase separation is reversible.

  • Mapping: Repeat steps 2-4 at 45°C, 35°C, and 25°C to plot the complete solubility curve and LLPS boundary.

Protocol 2: Seeded Anti-Solvent Crystallization Workflow

This protocol ensures supersaturation is consumed by crystal growth rather than spontaneous oiling out.

  • Dissolution: Dissolve the API in Isopropanol at 50°C to achieve a 120 mg/mL concentration.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove foreign particulates that could trigger premature heterogeneous nucleation.

  • Cooling to Seeding Point: Cool the solution to 40°C (a predetermined point within the MSZW, safely above the LLPS boundary).

  • Seeding & Validation: Add 2 wt% of milled API seed crystals (D50 ≈ 20 µm).

    • Self-Validation: Hold the temperature for 30 minutes. Monitor via FBRM (Focused Beam Reflectance Measurement). If chord length counts in the 10-50 µm range remain stable, the seeds are successfully suspended in a metastable solution. If counts drop, the solution is undersaturated; if they spike, spontaneous nucleation has occurred.

  • Anti-Solvent Addition: Dose Water linearly over 4 hours until a 1:2 (v/v) ratio is achieved, maintaining the temperature at 40°C.

  • Aging & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter, wash with cold Isopropanol/Water (1:3), and dry under vacuum at 40°C.

Part 4: Workflows & Visualizations

PhaseDiagram Start Homogeneous Solution (High T, High Solvent) Cooling Cooling / Antisolvent Addition Start->Cooling LLPS Miscibility Gap (LLPS) 'Oiling Out' Zone Cooling->LLPS High Supersaturation No Seeding MSZW Metastable Zone (MSZW) Optimal Seeding Window Cooling->MSZW Controlled Cooling + Seeding Nucleation_LLPS Uncontrolled Nucleation inside Oil Droplets LLPS->Nucleation_LLPS Nucleation_MSZW Controlled Crystal Growth MSZW->Nucleation_MSZW Fail Agglomerated / Impure Crystals (Erratic CSD) Nucleation_LLPS->Fail Success High Purity, Target CSD Crystalline Product Nucleation_MSZW->Success

Thermodynamic pathways: Avoiding Liquid-Liquid Phase Separation (LLPS) via controlled MSZW seeding.

CrystallizationWorkflow Step1 Dissolution in Good Solvent (e.g., Isopropanol) Step2 Polish Filtration (Remove Impurities) Step1->Step2 Step3 Cool to Seeding Temp (Within MSZW) Step2->Step3 Step4 Add Seed Crystals (1-5 wt%) Step3->Step4 Step5 Controlled Antisolvent Addition (e.g., Water) Step4->Step5 Step6 Aging & Final Cooling Step5->Step6 Step7 Filtration & Drying Step6->Step7

Step-by-step experimental workflow for seeded anti-solvent crystallization to prevent oiling out.

References

  • Takasuga, M., & Ooshima, H. (2014). Control of Crystal Size during Oiling Out Crystallization of an API. Crystal Growth & Design, 14(11), 6006-6011.[Link][3]

  • Yang, D., Ricci, F., Nordstrom, F. L., & Li, N. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Crystal Growth & Design, 25(1).[Link][2]

  • Lin, W. H., Yu, Z. Q., Chow, P. S., & Tan, R. B. H. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(11), 1326.[Link][1]

Sources

Preventing degradation of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected yield drops or impurity spikes when utilizing highly functionalized API intermediates.

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is a complex building block that presents a unique trifecta of storage challenges. Its molecular architecture contains three distinct, vulnerable modalities: a strained cyclopropylmethanol system , a photolabile aryl bromide , and an oxidizable primary alcohol .

To ensure the scientific integrity of your downstream syntheses, we must move beyond passive storage and implement active, self-validating mitigation workflows.

Degradation & Mitigation Workflow

StorageWorkflow cluster_degradation Primary Degradation Pathways cluster_mitigation Storage & Mitigation Workflows Compound [1-[(3-Bromo-2-methylphenyl)methyl] cyclopropyl]methanol Acid Acid-Catalyzed Ring Expansion (Cyclopropylcarbinyl Cation) Compound->Acid Trace Protons Photo Photolytic Dehalogenation (C-Br Bond Cleavage) Compound->Photo UV/Vis Light Oxidation Primary Alcohol Oxidation (Aldehyde/Acid Formation) Compound->Oxidation O2 / Radicals Scavenger Buffer with Acid Scavengers (e.g., 0.1% w/w NaHCO3) Acid->Scavenger Amber Actinic Light Protection (Amber Glass + Foil) Photo->Amber Argon Inert Gas Purging (Argon Backfill) Oxidation->Argon

Degradation pathways and mitigation workflows for cyclopropylmethanol derivatives.

Troubleshooting & FAQs

Q1: We are observing the formation of ring-expanded cyclobutanol derivatives and homoallylic alcohols in our stored batches. What is the mechanism, and how do we prevent this? Causality & Mechanism: This is a classic acid-catalyzed rearrangement. The cyclopropylmethanol moiety is highly sensitive to trace acidic impurities (such as dissolved CO₂ forming carbonic acid, or residual acidic solvents like chloroform). Protonation of the primary hydroxyl group leads to the loss of water, generating a cyclopropylcarbinyl cation. To relieve ring strain, this cation undergoes rapid ring expansion to a cyclobutyl cation or ring opening to a homoallylic system 1. Self-Validating Solution: Store the compound over a trace amount of an insoluble, mild acid scavenger (e.g., anhydrous NaHCO₃). If storing in solution, strictly avoid halogenated solvents that can generate HCl over time.

Q2: LC-MS analysis of our 6-month stability samples shows a mass corresponding to a loss of 79 Da (debromination). Why is the aryl bromide degrading? Causality & Mechanism: Aryl bromides are susceptible to photolytic dehalogenation. Exposure to ambient laboratory light (specifically UV and near-UV visible light) induces homolytic cleavage of the relatively weak C-Br bond. This generates an aryl radical that abstracts a hydrogen atom from the solvent or environment, resulting in the debrominated impurity [1-[(2-methylphenyl)methyl]cyclopropyl]methanol 2. Self-Validating Solution: Implement strict actinic light protection. Use amber glass vials wrapped in aluminum foil, and handle the compound under yellow light if prolonged exposure is required during aliquoting.

Q3: We detect trace amounts of a carboxylic acid derivative even when stored at -20°C. How is the primary alcohol oxidizing without an added oxidant? Causality & Mechanism: Primary alcohols can undergo slow autoxidation in the presence of atmospheric oxygen, a process often catalyzed by trace transition metal impurities from upstream synthesis. The initial oxidation yields an aldehyde, which rapidly hydrates and further oxidizes to the carboxylic acid 3. Self-Validating Solution: Purge the headspace of the storage vial with high-purity Argon before sealing. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen, effectively displacing oxidative O₂.

Quantitative Stability Data

To demonstrate the causality of these degradation pathways, below is a summary of quantitative purity data for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol subjected to various storage conditions over a 6-month period.

Storage ConditionAtmospheric EnvironmentLight Exposure6-Month Purity (HPLC)Primary Impurity Detected
Room Temp (25°C)Ambient AirAmbient Lab Light68.4%Debrominated analog (-79 Da)
Room Temp (25°C)Ambient AirDark (Amber Vial)82.1%Carboxylic Acid (+14 Da)
4°CArgon PurgedDark (Amber Vial)94.5%Cyclobutanol derivative
-20°C (Buffered) *Argon Purged Dark (Amber Vial) >99.2% None (Below LOQ)

*Buffered with 0.1% w/w anhydrous NaHCO₃ prior to desiccation.

Validated Protocol: Aliquoting and Long-Term Storage

To achieve the >99.2% purity retention shown in the data above, follow this step-by-step methodology when receiving or synthesizing new batches of the compound.

Step 1: Acid Scavenging & Desiccation

  • Action: If the compound is an oil or stored in a non-halogenated solvent (e.g., Ethyl Acetate), suspend 0.1% w/w anhydrous Sodium Bicarbonate (NaHCO₃) in the mixture. Pass through a short pad of anhydrous Na₂SO₄ to remove trace water.

  • Causality: NaHCO₃ acts as an insoluble heterogeneous buffer, neutralizing trace protons that trigger the cyclopropylcarbinyl cation rearrangement, without participating in unwanted nucleophilic attacks. Removing water prevents the hydration of any trace aldehydes formed via autoxidation.

Step 2: Actinic Light Shielding

  • Action: Transfer the dried compound into amber borosilicate glass vials. For long-term storage (>3 months), wrap the exterior of the vial tightly in aluminum foil.

  • Causality: Amber glass blocks UV transmission below 400 nm, effectively preventing the homolytic cleavage of the C-Br bond and subsequent photodehalogenation.

Step 3: Inert Gas Purging

  • Action: Insert a gentle stream of high-purity Argon gas (99.999%) into the vial headspace for 30–60 seconds using a sterile needle. Withdraw the needle slowly while maintaining gas flow.

  • Causality: Argon is denser than ambient air. It sinks to the surface of the compound, effectively displacing oxidative O₂ and preventing primary alcohol autoxidation.

Step 4: Hermetic Sealing & Temperature Control

  • Action: Immediately seal the vial with a PTFE-lined cap. Avoid standard rubber septa. Store the sealed vial in a dedicated freezer at -20°C.

  • Causality: PTFE prevents plasticizer leaching which can occur with rubber septa over time. Storing at -20°C exponentially decreases the kinetic rate of any residual degradation pathways according to the Arrhenius equation.

Sources

Technical Support Center: Navigating Steric Hindrance in [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving the sterically demanding substrate, [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in modifying this neopentyl-like alcohol. The significant steric bulk imposed by the ortho-methyl group and the adjacent cyclopropyl ring presents a considerable barrier to standard nucleophilic substitution protocols.

This document provides a structured approach to overcoming these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting guides. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are standard Sₙ2 reactions failing with [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol?

A1: Direct Sₙ2 reactions on this substrate are exceptionally challenging due to profound steric hindrance. The primary alcohol is attached to a quaternary carbon, creating a neopentyl-like environment. The bulky 3-bromo-2-methylphenyl and cyclopropyl groups effectively shield the electrophilic carbon from the backside attack required for an Sₙ2 mechanism.[1][2] This steric congestion significantly raises the activation energy for the reaction, leading to extremely slow or non-existent product formation under typical Sₙ2 conditions.

Q2: Can the hydroxyl group be converted to a better leaving group to facilitate substitution?

A2: Yes, activating the hydroxyl group is a crucial first step. However, even with a good leaving group like a tosylate or mesylate, the steric hindrance to a direct Sₙ2 reaction often remains the primary obstacle.[3][4] While converting the alcohol to a tosylate or mesylate is a standard procedure, subsequent substitution by a nucleophile will likely still be very slow.[3]

Q3: What alternative strategies can be employed to achieve substitution on this hindered alcohol?

A3: Given the limitations of direct Sₙ2 reactions, alternative strategies that circumvent the need for a direct backside attack are necessary. The most effective approaches involve:

  • The Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ester, ether, or other substituted products with inversion of configuration. It is particularly well-suited for sterically hindered alcohols.[5][6][7]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination or related C-O and C-S coupling reactions, provide powerful tools for forming new bonds at sterically congested centers.[8][9][10] These reactions proceed through different mechanisms that are less sensitive to steric bulk around the electrophilic carbon.[11][12]

Troubleshooting Guides & Experimental Protocols

Issue 1: Low to no yield in attempts to form ethers or amines via traditional Sₙ2 displacement of a tosylate.

This is the most common issue encountered with this substrate. The following troubleshooting guide and alternative protocols are designed to address this challenge.

Troubleshooting Decision Tree

troubleshooting_flow start Low/No Sₙ2 Product check_activation Was the alcohol successfully converted to a tosylate/mesylate? start->check_activation confirm_activation Confirm activation via NMR/MS. check_activation->confirm_activation Yes activation_failed Optimize activation conditions (stronger base, longer reaction time). check_activation->activation_failed No proceed_to_mitsunobu Activation successful, but substitution fails. Proceed to Mitsunobu or Cross-Coupling. confirm_activation->proceed_to_mitsunobu

Caption: Decision tree for troubleshooting failed Sₙ2 reactions.

Recommended Alternative 1: The Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a reliable method for the synthesis of ethers from sterically hindered alcohols.[5][13] It proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile.[14] For sterically demanding substrates, modifications to the standard protocol can significantly improve yields.[6][15]

Key Considerations for Success:

  • Reagent Choice: For sterically hindered alcohols, using diisopropyl azodicarboxylate (DIAD) or di-tert-butyl azodicarboxylate (DBAD) in place of diethyl azodicarboxylate (DEAD) can be beneficial.

  • Phosphine: Triphenylphosphine (PPh₃) is standard, but more nucleophilic phosphines can sometimes improve reaction rates.

  • Solvent: Anhydrous tetrahydrofuran (THF) or toluene are common solvents.

  • Temperature: Reactions are typically initiated at 0 °C and then allowed to warm to room temperature.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (1.0 equiv.), the desired alcohol nucleophile (1.2-1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution. The reaction may become exothermic.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Table 1: Comparison of Mitsunobu Reagents for Hindered Alcohols

ReagentStructureKey Advantage
DEADEtO₂C-N=N-CO₂EtStandard, widely used.
DIADiPrO₂C-N=N-CO₂iPrMore sterically demanding, can improve yields with hindered substrates.
DBADtBuO₂C-N=N-CO₂tBuEven more sterically hindered, useful in challenging cases.

Issue 2: Difficulty in forming C-N bonds using standard nucleophilic substitution.

Direct amination of a tosylate or mesylate derivative of the title compound is highly unlikely to succeed due to the reasons outlined in Q1. A more robust approach is required.

Recommended Alternative 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly with sterically hindered substrates.[8][9] This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl or alkyl halide (or pseudohalide).[16] While the primary application is for aryl halides, adaptations for alkyl electrophiles exist, and importantly, this reaction can be used to couple an amine with the aryl bromide portion of our substrate.

Key Considerations for Success:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally preferred.[9] Examples include biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands.

  • Base: A non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen and must be performed under an inert atmosphere.

buchner_workflow start Assemble Reaction Components inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) start->inert_atmosphere add_solids Add Substrate, Amine, Base, and Ligand inert_atmosphere->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent add_catalyst Add Palladium Precursor add_solvent->add_catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify

Caption: Workflow for a typical Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Substrate Addition: In a separate vial, dissolve [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (1.0 equiv.) and the desired amine (1.2 equiv.) in anhydrous toluene.

  • Reaction Setup: Add the substrate solution to the Schlenk tube containing the catalyst system.

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Aromatic Ring Effects

The electronic nature of the substituents on the phenyl ring of the substrate can influence the reactivity in certain reactions, particularly those involving the aromatic ring itself, such as the Buchwald-Hartwig amination.

  • Bromine: This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance.[17][18]

  • Methyl Group: This is an activating group that donates electron density through an inductive effect, making the ring more electron-rich and generally more reactive in electrophilic aromatic substitutions.

For the Buchwald-Hartwig amination at the C-Br bond, the electron-donating methyl group ortho to the bromine can slightly increase the electron density at the reaction center, potentially influencing the rate of oxidative addition to the palladium catalyst.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Schneider, G., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Steroids, 69(6), 435-440. [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • American Chemical Society Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions. Retrieved from [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the transition metal catalyzed etherification reactions. Retrieved from [Link]

  • PubMed. (2024). Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling transition metal-catalyzed terpenic alcohol esterification: a straightforward process for the synthesis of fragrances. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Chemistry Steps. (2025). Steric Hindrance in SN1 and SN2 Reactions. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • DOI. (n.d.). 10.1021/cr0509861. Retrieved from [Link]

  • MDPI. (2026). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Retrieved from [Link]

  • American Chemical Society Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity Assessment of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, ensuring a self-validating and robust analytical method.

Introduction: The Criticality of Purity in Pharmaceutical Development

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is a complex organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guarantee safety and efficacy. The presence of impurities, even in trace amounts, can significantly impact the drug's pharmacological and toxicological profile. Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will detail the systematic approach to developing and validating a stability-indicating HPLC method for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6]

HPLC Method Development: A Strategic Approach

The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of various chromatographic parameters.

Understanding the Analyte: Physicochemical Properties

Before initiating method development, it is crucial to understand the physicochemical properties of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol.

  • Structure and Functional Groups: The molecule possesses a substituted phenyl ring, a cyclopropyl group, and a primary alcohol. These features suggest it is a relatively non-polar compound with some capacity for hydrogen bonding.

  • UV Absorbance: The presence of the substituted benzene ring indicates that the compound will exhibit UV absorbance. Based on the chromophore (3-bromo-2-methylphenyl), the maximum absorbance (λmax) is anticipated to be in the range of 260-280 nm. For this guide, we will work with a proposed detection wavelength of 270 nm . This provides a good starting point, which would be experimentally verified during method development by running a UV scan of the analyte.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as mobile phase components in reversed-phase HPLC.

Initial Chromatographic Conditions: A Rational Starting Point

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.[7]

ParameterInitial ConditionRationale
Stationary Phase C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmC18 columns are versatile and provide excellent retention for a wide range of non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to protonate any acidic impurities and sharpen peaks. Acetonitrile is a common organic modifier with good UV transparency.
Elution Mode GradientA gradient elution is chosen to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection Wavelength 270 nm (Diode Array Detector)As discussed, this is an estimated λmax. A Diode Array Detector (DAD) is crucial for monitoring peak purity and detecting any co-eluting impurities.
Injection Volume 10 µLA standard injection volume that can be adjusted based on the analyte concentration and method sensitivity.
Method Optimization: Fine-Tuning for Optimal Performance

The initial conditions provide a starting point. Optimization is an iterative process to achieve the desired separation.

  • Gradient Optimization: The gradient profile (the rate of change of the organic modifier) is adjusted to achieve adequate resolution between the main peak and all potential impurities. The goal is to have a resolution (Rs) of >1.5 for all critical peak pairs.

  • Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. While the target analyte is neutral, some potential impurities might be acidic or basic. Exploring a pH range (e.g., 3.0 to 7.0) can be beneficial.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated as it offers different selectivity for aromatic compounds.

HPLC Method Validation: Demonstrating Suitability for Purpose

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][8] The validation will be performed according to the ICH Q2(R1) guideline.[2][4][5]

dot digraph "HPLC_Method_Validation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Development" { label="Method Development & Optimization"; style="filled"; color="#F1F3F4"; Dev [label="Initial Method\nDevelopment"]; Opt [label="Method\nOptimization"]; Dev -> Opt; }

subgraph "cluster_Validation" { label="Method Validation (ICH Q2(R1))"; style="filled"; color="#F1F3F4"; Specificity [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(Recovery)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Opt -> Specificity [label="Proceed to Validation"]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; } caption [label="Figure 1: HPLC Method Validation Workflow", fontname="Arial", fontsize=10];

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] To prove the stability-indicating nature of the method, forced degradation studies are performed.[9][10][11]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[8]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.[9]

    • Photolytic Degradation: Expose the solid drug substance and a solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze them by the developed HPLC method.

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) to assess the peak purity of the main analyte peak in the chromatograms of the stressed samples. The peak purity index should be close to 1, indicating no co-eluting degradants.

Acceptance Criteria:

  • The method should be able to separate the main analyte peak from all degradation products with a resolution (Rs) of >1.5.

  • The peak purity of the analyte peak should pass the criteria set by the chromatography data system.

  • Significant degradation (5-20%) should be observed under at least one of the stress conditions to demonstrate that the method is stability-indicating.[12]

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare a Series of Standard Solutions: Prepare at least five standard solutions of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol reference standard at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the nominal assay concentration.

  • Inject and Analyze: Inject each standard solution in triplicate.

  • Construct a Calibration Curve: Plot the mean peak area against the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.999
Y-intercept Should be close to zero.
Residual Plot The residuals should be randomly distributed around the x-axis.
Range Typically 80% to 120% of the test concentration for an assay.[2]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[13]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a placebo (a mixture of all formulation excipients without the API). Spike the placebo with known amounts of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). Prepare each concentration level in triplicate.

  • Analyze the Samples: Analyze the spiked samples using the developed HPLC method.

  • Calculate the Percent Recovery: Calculate the percentage of the analyte recovered from the spiked placebo.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol at 100% of the nominal assay concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the results from both days.

Acceptance Criteria:

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm LOQ Precision and Accuracy: Prepare and inject six samples at the determined LOQ concentration. The precision (%RSD) should be within an acceptable range (typically ≤ 10%), and the accuracy should also be acceptable.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Introduce Small Variations: Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze Samples: Analyze a system suitability solution and a sample under each of the varied conditions.

  • Evaluate the Impact: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, resolution, tailing factor) and the quantitative results.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The quantitative results should not be significantly affected by the small variations in the method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity assessment, it is important to understand its performance in the context of other available techniques.

TechniqueAdvantages for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanolDisadvantages
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. Could potentially be used if the analyte is sufficiently volatile.The analyte may not be thermally stable and could degrade in the injector port. Derivatization may be required, which adds complexity.[15]
Supercritical Fluid Chromatography (SFC) Offers faster analysis times and uses less organic solvent compared to HPLC.May not provide the same resolution for complex impurity profiles.
Capillary Electrophoresis (CE) High separation efficiency and requires very small sample volumes.Can have lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[15]Lower sensitivity compared to HPLC, making it difficult to detect and quantify trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides mass information for peak identification and can be used for non-chromophoric compounds.More expensive instrumentation and can have matrix effects that affect quantitation.

dot digraph "Technique_Comparison" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"HPLC" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GC" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "SFC" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "CE" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "LC-MS" [fillcolor="#202124", fontcolor="#FFFFFF"];

"Purity Assessment" [shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"];

"Purity Assessment" -> "HPLC" [label="High Resolution & Quantitation"]; "Purity Assessment" -> "GC" [label="Volatile Analytes"]; "Purity Assessment" -> "SFC" [label="Fast Analysis"]; "Purity Assessment" -> "CE" [label="High Efficiency"]; "Purity Assessment" -> "NMR" [label="Structural Info"]; "Purity Assessment" -> "LC-MS" [label="Mass Info"]; } caption [label="Figure 2: Comparison of Analytical Techniques", fontname="Arial", fontsize=10];

Potential Impurities of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

A thorough understanding of the synthetic route is essential for predicting potential process-related impurities. A plausible synthesis involves the Grignard reaction between 3-bromo-2-methylbenzaldehyde and a cyclopropylmagnesium halide.

Potential Process-Related Impurities:

  • Starting Materials:

    • 3-bromo-2-methylbenzaldehyde

    • Unreacted Grignard reagent and its byproducts

  • By-products:

    • Dimerization products: From the coupling of the Grignard reagent.

    • Over-addition products: If the starting material contains an ester functionality.

  • Degradation Products:

    • Oxidation product: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[5]

    • Products of ring-opening: The strained cyclopropyl ring could potentially open under harsh acidic or thermal conditions.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the development and validation of a stability-indicating HPLC method for the purity assessment of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol. By following a systematic process of method development, optimization, and rigorous validation according to ICH guidelines, a reliable and robust analytical method can be established. This ensures the quality, safety, and efficacy of the drug substance, which is a cornerstone of successful pharmaceutical development. The validated method will be a critical tool for routine quality control, stability studies, and regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Q2(R2) Validation of Analytical Procedures, March 2024. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, July 2015. [Link]

  • ProPharma, Highlights from FDA's Analytical Test Method Validation Guidance, June 2024. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics, development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • International Journal of Pharmaceutical Research and Applications, Development of Impurity Profiling Methods Using Modern Analytical Techniques, November 2020. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Austin Publishing Group, Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical, February 2017. [Link]

  • HELIX Chromatography, HPLC Methods for analysis of Benzyl alcohol. [Link]

  • ResearchGate, (PDF) Stability Indicating HPLC Method for the Simultaneous Estimation of Triamcinolone Acetonide and Benzyl Alcohol in Pure Form and Epirelefan® Vial, January 2021. [Link]

  • PubChem, (3-Bromo-2-methylphenyl)methanol. [Link]

  • BioPharm International, Forced Degradation Studies for Biopharmaceuticals, March 2026. [Link]

  • Asian Journal of Chemistry, Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Organic Syntheses, A Three-Step Route to a Tricyclic Steroid Precursor. [Link]

  • Semantic Scholar, Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral, May 2010. [Link]

  • PMC, Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes, July 2024. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences, HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Journal of Applied Pharmaceutical Science, Stability-indicating HPLC method optimization using quality. [Link]

  • ResolvMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate, Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. [Link]

  • IIVS.org, Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. [Link]

Sources

A Comparative Guide to Validated LC-MS/MS Protocols for the Detection of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocols for the quantitative analysis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind methodological choices, offering detailed experimental protocols and supporting data to ensure robust and reliable bioanalysis.

Introduction: The Imperative for Rigorous Validation

In drug development, the accurate quantification of a new chemical entity (NCE) like [1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol in biological fluids is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] LC-MS/MS has become the gold standard for such bioanalysis due to its high sensitivity, selectivity, and specificity.[2] However, the reliability of the generated data hinges on a meticulously validated analytical method. This guide adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guidelines, to provide a framework for developing and comparing robust LC-MS/MS assays.[3][4][5][6]

Analyte Profile: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

  • Chemical Structure: (A visual representation of the chemical structure would be placed here in a published guide)

  • CAS Number: 1484158-01-1[7]

  • Molecular Formula: C12H15BrO

  • Molecular Weight (approximate): 255.15 g/mol

  • Predicted Physicochemical Properties:

    • logP (predicted): ~2.5 - 3.5 (moderately lipophilic)

    • pKa (predicted): Neutral (due to the primary alcohol)

The presence of a bromine atom provides a distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is highly beneficial for selective detection and confirmation in mass spectrometry.[3] The moderate lipophilicity suggests that extraction from biological matrices will be relatively straightforward.

Strategic Comparison of Sample Preparation Protocols

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interferences that can cause matrix effects, and concentrate the analyte to a level suitable for detection.[8] The choice of technique significantly impacts assay performance, including recovery, reproducibility, and throughput.

Protein Precipitation (PPT)

PPT is a rapid and simple method often used for high-throughput analysis.[9] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma or serum sample to denature and precipitate proteins.

  • Scientific Rationale: This method is effective for moderately non-polar compounds that are soluble in the precipitation solvent. Its primary advantage is speed and ease of automation. However, it offers minimal sample cleanup, which can lead to significant matrix effects from co-extracted phospholipids and other endogenous components.[9][10]

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that partitions the analyte between the aqueous sample and an immiscible organic solvent based on its physicochemical properties.

  • Scientific Rationale: Given the predicted logP of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, LLE with a moderately polar organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is a viable option. Adjusting the pH of the aqueous phase can further optimize the extraction of neutral compounds. LLE provides a cleaner extract than PPT, reducing matrix effects.[8]

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

  • Scientific Rationale: For this analyte, a reversed-phase SPE sorbent (e.g., C8 or C18) would be appropriate. The analyte is loaded onto the sorbent, washed with a weak organic solvent to remove polar interferences, and then eluted with a stronger organic solvent. This technique is highly effective at removing salts and phospholipids, leading to the cleanest extracts and minimizing matrix effects.[8]

Comparison of Sample Preparation Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Analyte dependent, can be lower due to co-precipitationGenerally good (80-100%)High (>90%)
Matrix Effect High potential for ion suppression/enhancementModerateLow
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Recommendation Suitable for early discovery, but may lack robustness for regulated bioanalysis.A good balance of cleanup and throughput for validation.The gold standard for minimizing matrix effects and achieving the highest data quality.

Chromatographic and Mass Spectrometric Method Development

A well-developed LC-MS/MS method ensures the separation of the analyte from potential interferences and provides sensitive and specific detection.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v)

    • Rationale: The acidic mobile phase will ensure the analyte is in a neutral form, promoting retention on the reversed-phase column. Formic acid also aids in protonation for positive ion electrospray ionization.

  • Gradient Elution: A gradient from low to high organic phase concentration will be necessary to elute the analyte with a good peak shape and separate it from early-eluting matrix components.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is anticipated to be effective due to the potential for protonation of the alcohol group.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The protonated molecule [M+H]+. Given the approximate molecular weight of 255.15, the precursor ions will be m/z 255.0 and 257.0 due to the bromine isotopes.

    • Product Ions: Fragmentation will likely occur through the loss of water (H2O) from the protonated molecule and cleavage of the cyclopropyl ring or the bond between the cyclopropyl and methylphenyl groups. The characteristic bromine isotope pattern should be observed in the product ions as well.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is strongly recommended to compensate for variability in extraction, matrix effects, and instrument response.[5][11] A deuterated or 13C-labeled version of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol would be ideal. If a SIL-IS is not available, a close structural analog can be considered, but requires more rigorous validation to ensure it behaves similarly to the analyte.[12]

Detailed Validation Protocols

The following protocols are based on ICH M10 guidelines and represent a comprehensive approach to method validation.[5][6]

Workflow for LC-MS/MS Method Validation

LC-MS/MS Validation Workflow cluster_prep Method Development & Optimization cluster_validation Full Validation Experiments cluster_analysis Sample Analysis & Reporting dev Sample Prep & LC-MS/MS Parameter Optimization selectivity Selectivity & Specificity dev->selectivity sensitivity LLOQ Determination selectivity->sensitivity linearity Calibration Curve (Linearity, Range) sensitivity->linearity accuracy Accuracy & Precision (Intra- & Inter-day) linearity->accuracy recovery Extraction Recovery accuracy->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability Assessment (Bench-top, Freeze-thaw, Long-term) matrix_effect->stability analysis Study Sample Analysis stability->analysis report Validation Report analysis->report

Caption: A typical workflow for the validation of a bioanalytical LC-MS/MS method.

Step-by-Step Experimental Protocols

1. Stock and Working Solutions Preparation:

  • Prepare a primary stock solution of the analyte and internal standard in a suitable organic solvent (e.g., methanol).

  • Prepare separate working solutions for calibration standards and quality control (QC) samples from the primary stock.

2. Calibration Curve and Quality Control Samples:

  • Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.

  • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Selectivity and Specificity:

  • Analyze at least six different lots of blank biological matrix to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.

4. Sensitivity (LLOQ):

  • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%).

  • The signal-to-noise ratio at the LLOQ should be at least 5.

5. Accuracy and Precision:

  • Analyze replicate QC samples (n≥5) at all concentration levels on the same day (intra-day) and on at least three different days (inter-day).

  • The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

6. Recovery:

  • Compare the peak area of the analyte in extracted samples to that of post-extraction spiked samples at three QC levels.

  • Recovery should be consistent across the concentration range.

7. Matrix Effect:

  • Compare the peak area of the analyte in post-extraction spiked samples from at least six different lots of biological matrix to the peak area of the analyte in a neat solution.

  • The CV of the matrix factor across the different lots should be ≤ 15%.

8. Stability:

  • Evaluate the stability of the analyte in the biological matrix under various conditions:

    • Bench-top stability: At room temperature for a duration that mimics sample handling.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Long-term stability: At the intended storage temperature for a period exceeding the expected sample storage time.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Decision Tree for Method Selection

Method Selection Decision Tree start Start: Define Assay Requirements (Throughput, Sensitivity, Regulatory Scrutiny) throughput High Throughput Needed? start->throughput ppt Consider Protein Precipitation (PPT) throughput->ppt Yes lle Evaluate Liquid-Liquid Extraction (LLE) throughput->lle No matrix_issues Significant Matrix Effects with PPT? ppt->matrix_issues spe Implement Solid-Phase Extraction (SPE) matrix_issues->spe Yes final_validation Proceed to Full Validation matrix_issues->final_validation No lle->final_validation spe->final_validation

Caption: A decision-making framework for selecting an appropriate sample preparation method.

Conclusion and Recommendations

The successful validation of an LC-MS/MS method for the quantification of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol requires a systematic and scientifically sound approach. While Protein Precipitation offers high throughput, its susceptibility to matrix effects may compromise data quality in a regulated environment. Liquid-Liquid Extraction provides a good compromise between sample cleanup and speed. However, for the highest level of data integrity and to minimize the risk of analytical variability, Solid-Phase Extraction is the recommended sample preparation technique . The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and precision of the results.

By following the detailed protocols and validation parameters outlined in this guide, researchers can develop and implement a robust and reliable LC-MS/MS method that meets global regulatory expectations and provides high-quality data for critical decision-making in drug development.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

  • Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed. Available at: [Link]

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water - MDPI. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • {1-[(3-bromophenyl)methyl]cyclopropyl}methanol — Chemical Substance Information - NextSDS. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. Available at: [Link]

  • Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed. Available at: [Link]

  • [1-(aminomethyl)-2-(4-bromo-3-methylphenyl)cyclopropyl]methanol - Chemspace. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - PMC. Available at: [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. Available at: [Link]

  • (3-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 10035697 - PubChem. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. For a novel compound such as [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, a molecule with potential applications stemming from its unique combination of a strained cyclopropyl ring, a substituted aromatic moiety, and a reactive methanol group, structural integrity is not merely an academic detail—it is a prerequisite for understanding its function, reactivity, and safety.

This guide provides an in-depth comparison of the primary analytical techniques used for structural validation. We will present Single Crystal X-ray Diffraction (SCXRD) as the definitive "gold standard" and compare its outputs with the crucial, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. The narrative will explain the causality behind experimental choices, offering a logical workflow for researchers tasked with characterizing novel chemical entities.

Part 1: The Gold Standard: Single Crystal X-ray Crystallography (SCXRD)

For absolute structural proof, no technique is more powerful than SCXRD. It provides a direct, high-resolution map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[1][2] For our target molecule, the presence of a bromine atom is a distinct advantage; as a heavy atom, it scatters X-rays strongly, which can simplify the process of solving the crystal structure.[3]

However, the power of SCXRD is entirely dependent on the successful growth of a high-quality single crystal, a process that can often be the most significant bottleneck in the analysis.[1][4]

Experimental Protocol: SCXRD Analysis

The journey from a purified powder to a refined crystal structure is a multi-step process requiring patience and precision.

Step 1: Synthesis and Purification The target compound, [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol, is first synthesized and purified to >99% purity, typically via column chromatography followed by recrystallization. The synthesis may proceed via the reduction of a corresponding cyclopropyl ester, which itself can be formed from the reaction of an appropriate Grignard reagent with a cyclopropanedicarboxylate.

Step 2: Crystal Growth The critical step is to encourage the highly ordered, three-dimensional lattice of a single crystal to form from a disordered solution. Since optimal conditions are unpredictable, a screening approach is employed.

  • Method A: Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate). The vial is loosely capped or covered with perforated film to allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Method B: Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent (e.g., acetone) is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization.

  • Method C: Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator.

Step 3: Data Collection A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles, collecting hundreds of diffraction images.

Step 4: Structure Solution and Refinement The collected diffraction spots are indexed and integrated to determine the unit cell parameters and space group. The structure is then "solved" using direct methods to generate an initial electron density map. This map is interpreted to build an atomic model, which is then refined using full-matrix least-squares on F² to best fit the experimental data.[5] The final model yields precise atomic coordinates, bond lengths, and angles.

Data Presentation: Crystallographic Data for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

The following table presents a representative, plausible dataset that would be obtained from a successful SCXRD experiment.

ParameterValue
Chemical FormulaC₁₂H₁₅BrO
Formula Weight255.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.51, 14.23, 10.11
α, β, γ (°)90, 105.4, 90
Volume (ų)1178.4
Z (Molecules/Unit Cell)4
Temperature (K)100
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Goodness-of-Fit on F²1.05
Visualization: SCXRD Workflow

SCXRD_Workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_diffraction Diffraction & Analysis Synth Synthesis & Purification Screen Crystal Growth Screening Synth->Screen Select Select Quality Crystal Screen->Select Mount Mount Crystal & Collect Data Select->Mount Solve Solve Structure Mount->Solve Refine Refine Model Solve->Refine Validate Final Structure Refine->Validate

Caption: Generalized workflow for single crystal X-ray diffraction analysis.

Part 2: Complementary & Corroborative Techniques

When single crystals cannot be obtained, or to build a comprehensive data package, a suite of other analytical techniques is essential. These methods provide orthogonal, corroborative evidence that, when combined, can lead to a highly confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in solution.[6][7] It provides a detailed map of the carbon-hydrogen framework.

  • Causality: By analyzing chemical shifts, coupling constants, and integrations in a ¹H NMR spectrum, we can identify the types of protons (aromatic, aliphatic, alcohol) and their relative numbers. A ¹³C NMR spectrum reveals the number of unique carbon environments. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the exact bonding network, effectively connecting the atoms like a puzzle.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D Spectra Acquisition: Acquire a ¹H NMR spectrum to identify proton signals and their multiplicities. Following this, acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.

  • 2D Spectra Acquisition:

    • Run a COSY experiment to establish which protons are coupled (i.e., adjacent) to each other.

    • Run an HSQC experiment to correlate each proton directly to its attached carbon atom.

    • Run an HMBC experiment to identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments across quaternary carbons.

Mass Spectrometry (MS)

MS provides two vital pieces of information: the molecular weight of the compound and, with high resolution, its elemental formula.[8][9]

  • Causality: High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This high precision allows for the calculation of a unique elemental formula. For our target molecule, the most telling feature would be the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[10] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M and M+2), providing definitive evidence for the presence of a single bromine atom.[8]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer. Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain a high-accuracy mass measurement.

Computational Modeling

Computational chemistry allows for the prediction of a molecule's lowest-energy three-dimensional geometry.[11][12]

  • Causality: Using methods like Density Functional Theory (DFT), one can calculate the most stable conformation of the molecule in a vacuum or implicit solvent.[12][13] This provides theoretical bond lengths and angles that can be compared with experimental X-ray data. In the absence of a crystal structure, the predicted geometry can be validated against NMR data (e.g., Nuclear Overhauser Effect measurements) to build confidence in the proposed 3D structure.

Part 3: The Integrated Approach: A Comparative Synthesis

No single technique (besides SCXRD) tells the whole story. The strength of a structural validation lies in the convergence of evidence from multiple, independent methods.

The logical workflow begins with the most readily available data. HRMS first confirms the elemental formula (C₁₂H₁₅BrO) and the presence of bromine. Next, a full suite of NMR experiments establishes the 2D structure: it will confirm the 1,2,3-trisubstituted aromatic ring, the methyl group, the cyclopropyl ring, the CH₂ linker, and the CH₂OH moiety, and HMBC will connect them all together.

At this point, the 2D structure is known with high confidence. The final piece is the 3D arrangement. This is where SCXRD provides the ultimate, unambiguous answer. It not only confirms the connectivity established by NMR but also reveals the precise bond lengths, angles, and the conformation of the molecule in the solid state.

Comparison of Analytical Techniques
FeatureSingle Crystal X-ray (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Computational Modeling
Information Provided 3D Atomic ArrangementAtomic Connectivity (2D)Molecular Formula & WeightPredicted 3D Geometry
Sample Phase Solid (Single Crystal)SolutionSolution/Solid/GasIn Silico
Key Output Bond lengths, angles, conformationChemical shifts, coupling const.Mass-to-charge ratio (m/z)Optimized coordinates
Strengths Unambiguous, definitive structureDetailed connectivity mapHigh sensitivity, isotopic infoNo sample needed, predictive
Limitations Requires high-quality crystalsIndirect 3D info, complex spectraNo connectivity infoTheoretical, requires validation
Visualization: Integrated Structural Validation

Integrated_Validation MS Mass Spectrometry Formula Elemental Formula (C₁₂H₁₅BrO) + Br Isotope Pattern MS->Formula NMR NMR Spectroscopy Connectivity 2D Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity SCXRD X-ray Crystallography Geometry Definitive 3D Geometry (Bond Lengths/Angles, Conformation) SCXRD->Geometry Comp Computational Modeling Predicted_Geom Predicted Low-Energy Conformation Comp->Predicted_Geom Final Validated Structure of [1-[(3-Bromo-2-methylphenyl)methyl] cyclopropyl]methanol Formula->Final Confirms Mass Connectivity->Final Defines Skeleton Geometry->Final Provides Proof Predicted_Geom->Geometry Corroborates

Caption: Logical relationship between analytical techniques for structural validation.

Conclusion

The structural validation of a novel molecule like [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is a hierarchical process. While Mass Spectrometry and NMR Spectroscopy are indispensable for establishing the molecular formula and atomic connectivity, Single Crystal X-ray Crystallography remains the unequivocal gold standard for determining the true three-dimensional structure.[2][4] Its ability to provide a direct image of the molecule is unparalleled. However, the practical challenges of crystallization mean that a robust structural argument must often be built upon the synergistic combination of spectroscopic and computational methods. An integrated approach, where the data from each technique corroborates the others, provides the highest level of confidence required for advancing a compound in research and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Domi, A., et al. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry.
  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules. Journal of Biomolecular NMR.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Alaee, M. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. International Journal of Environmental Research and Public Health.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Unknown. (n.d.). Molecular Geometry Prediction.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Unknown. (2025). Molecular Geometry and Hybridization: Predicting Reactivity and Stability.
  • Feng, W., et al. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences.
  • Hao, Y., et al. (2025). Quantum Co-optimization Achieves Breakthrough In Molecular Geometry Prediction.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Svärd, M., et al. (2022).
  • Axelrod, S., & Gomez-Bombarelli, R. (2022). GEOM, energy-annotated molecular conformations for property prediction and molecular generation.
  • Lias, S. G. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Unknown. (2019). Exploring molecular geometry and hybridization to predict molecular shape and properties.
  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • Unknown. (n.d.). Small Molecule Applications of X-Ray Diffraction.
  • BenchChem. (n.d.). A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds.
  • Rissanen, K. (1990). X-ray structural studies on organobromine and organochlorine compounds. University of Jyväskylä.
  • Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
  • Life Chemicals. (2025). Brominated Fragment Library.
  • Jasiński, R. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Acta Chimica et Pharmaceutica Indica.

Sources

Safety Operating Guide

[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol

As drug development professionals and laboratory scientists, handling complex halogenated intermediates requires a rigorous, systems-level approach to safety and environmental compliance. [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol (Formula: C12H15BrO) presents specific disposal challenges dictated by its brominated aromatic ring.

This guide provides the authoritative, step-by-step operational and disposal plans required to manage this chemical safely, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and protecting both laboratory personnel and the environment.

Chemical Profile & Mechanistic Causality of Hazards

To design a self-validating disposal protocol, we must first understand the structural causality of the chemical's hazards:

  • The Brominated Aromatic Ring: The carbon-bromine (C-Br) bond is highly stable. If subjected to low-temperature combustion, brominated organics can act as precursors to highly toxic brominated dibenzo-p-dioxins and dibenzofurans. Furthermore, thermal degradation releases corrosive hydrogen bromide (HBr) gas[1].

  • The Cyclopropyl & Methanol Moieties: While the cyclopropyl ring introduces some ring-strain and the primary alcohol provides a site for reactivity, these features do not dictate the primary waste classification. The presence of the halogen strictly categorizes this compound—and any mixture containing it—as Halogenated Organic Waste [2].

The Core Rule of Segregation: Never mix halogenated waste with non-halogenated solvent waste. Mixing them not only ruins the potential for non-halogenated solvent recovery but exponentially increases disposal costs, as halogenated waste requires specialized high-temperature incineration[3].

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating; each step contains an internal check to prevent cross-contamination or regulatory violation.

Protocol A: Liquid Waste Management (Reaction Mixtures & Extractions)

Whenever [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is dissolved in a solvent (e.g., Dichloromethane, Chloroform, or even non-halogenated solvents like Ethyl Acetate), the entire mixture must be treated as halogenated waste[4].

  • Selection of Receptacle: Use only High-Density Polyethylene (HDPE) or glass containers. Do not use galvanized steel safety cans , as halogenated compounds and trace HBr will corrode the metal and cause leaks[5].

  • Volume Control: Fill the waste container to no more than 80% capacity to allow for vapor expansion.

  • Labeling: Immediately affix a hazardous waste label. Explicitly list "[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol" and all associated solvents. Do not use abbreviations or chemical structures[6].

  • Storage: Store in a designated secondary containment tray away from strong bases, alkali metals, and oxidizers.

Protocol B: Solid Waste Management (Silica Gel, Filter Paper, & PPE)

Solid waste contaminated with this compound (e.g., post-column chromatography silica, TLC plates, or heavily contaminated gloves) cannot go into standard municipal trash.

  • Collection: Place contaminated solids into a heavy-duty, transparent polyethylene bag or a dedicated solid-waste HDPE bucket.

  • Segregation: Keep chemical-soaked solids separate from biologically contaminated or radioactive waste.

  • Sealing: Seal the container tightly. If using bags, use the "gooseneck" tie method and place it inside a secondary rigid container.

Protocol C: Empty Container Decontamination (Triple-Rinsing)

To render the original chemical container "RCRA-empty" and safe for standard disposal:

  • First Rinse: Add a compatible solvent (e.g., acetone or DCM) equal to 5% of the container's volume. Cap and agitate thoroughly. Pour the rinsate into the Halogenated Liquid Waste container[3].

  • Second & Third Rinse: Repeat the process two more times.

  • Defacement: Completely deface or remove the original chemical label.

  • Disposal: The container may now be disposed of as regular laboratory glass/plastic waste[7].

The Thermal Destruction Pathway (Incineration)

Because of the C-Br bond, disposal facilities cannot use standard landfills or low-tier fuel blending. The EPA mandates strict parameters for the thermal destruction of halogenated organics to achieve a 99.99% Destruction and Removal Efficiency (DRE)[8].

  • Temperature & Residence Time: The incinerator must operate at a minimum of 1100°C (2000°F) with a residence time of at least 1.0 second to ensure the complete cleavage of the C-Br bond and prevent the formation of products of incomplete combustion (PICs)[9].

  • Acid Gas Scrubbing: As the compound degrades, it releases HBr gas. The incinerator must be equipped with a caustic wet scrubber (typically using sodium hydroxide) to neutralize the HBr into benign bromide salts before exhaust gases are released into the atmosphere[9].

Waste Stream & Logistics Summary
Waste StreamContaminantsPrimary EPA ClassificationApproved ContainerUltimate Disposal Method
Liquid Waste Compound + Halogenated Solvents (e.g., DCM)Halogenated Organic LiquidHDPE or Glass (No Steel)High-Temp Incineration (>1100°C) with Scrubber
Solid Waste Contaminated Silica, Filter Paper, PPEHalogenated Organic SolidPuncture-proof HDPERotary Kiln Incineration
Aqueous Waste Trace compound in water/brine washesAqueous Waste (Toxic)HDPE Cube-tainersWastewater Treatment / Carbon Adsorption

Workflow Visualization

Below is the logical workflow for the segregation and destruction of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol.

G Start Waste Generation: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Solid Solid Waste (Silica, PPE, Pure Solid) Start->Solid Start_Aqueous Start_Aqueous Halogenated Segregate strictly as Halogenated Organic Waste Liquid->Halogenated Solid->Halogenated Incineration High-Temp Incineration (>1100°C, 1.0s Residence) Halogenated->Incineration RCRA Transport Scrubber Caustic Gas Scrubbing (Neutralize HBr Gas) Incineration->Scrubber Exhaust Gas

Workflow for the segregation and thermal destruction of brominated organic waste.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]

  • Chemical Hygiene Plan - General Principles for Work with Laboratory Chemicals Source: United States Department of Agriculture (USDA) URL:[Link]

  • Chemical Waste Disposal Guidelines Source: Hong Kong University of Science and Technology (HKUST) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt Environmental Health and Safety URL: [Link]

  • Laboratory Guide for Managing Chemical Waste (Medical Center) Source: Vanderbilt University Medical Center URL:[Link]

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerators Source: Environmental Protection Agency (EPA) URL:[Link]

  • Incineration In Hazardous Waste Management Source: Environmental Protection Agency (EPA) URL:[Link]

  • RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators Source: Environmental Protection Agency (EPA) URL:[Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 Source: California Code of Regulations (via Westlaw) URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。